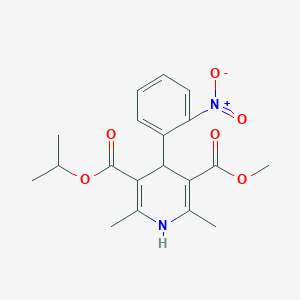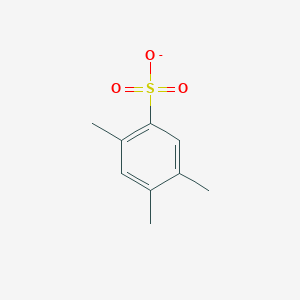![molecular formula C17H18N2O3S B280708 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Wirkmechanismus
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one selectively binds to the α7 nAChR, which is primarily expressed in the brain and plays a crucial role in cognitive function and memory. Activation of the α7 nAChR leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects
Activation of the α7 nAChR by 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. Additionally, 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has several advantages for lab experiments, including its selectivity for the α7 nAChR, which allows for more precise targeting of specific neurological pathways. However, there are also limitations to its use, such as the potential for off-target effects and the need for further testing to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, including exploring its potential therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one in humans. Finally, research on the development of novel α7 nAChR agonists with improved pharmacokinetic properties and safety profiles is also needed.
Conclusion
In conclusion, 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one is a selective agonist of the α7 nAChR with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the release of neurotransmitters involved in learning and memory processes, and it has been found to have neuroprotective effects. While there are advantages and limitations to its use in lab experiments, further research is needed to explore its full potential in humans and to develop novel α7 nAChR agonists with improved pharmacokinetic properties and safety profiles.
Synthesemethoden
The synthesis of 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one involves several steps, starting with the reaction of 2-methyl-6-nitrobenzo[cd]indol-2(1H)-one with piperidine to form 1-methyl-6-nitrobenzo[cd]indol-2(1H)-one. This intermediate is then reduced to 1-methyl-6-aminobenzo[cd]indol-2(1H)-one, followed by the reaction with piperidine-1-sulfonyl chloride to yield 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has been found to have neuroprotective effects in Parkinson's disease models.
Eigenschaften
Molekularformel |
C17H18N2O3S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-methyl-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-18-14-8-9-15(23(21,22)19-10-3-2-4-11-19)12-6-5-7-13(16(12)14)17(18)20/h5-9H,2-4,10-11H2,1H3 |
InChI-Schlüssel |
SLBPKFCSAUXIQA-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)